![molecular formula C19H25N3OS B2625803 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-phenethylurea CAS No. 2034335-72-1](/img/structure/B2625803.png)
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-phenethylurea
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Overview
Description
The compound “1-((4-Cyclohexylthiazol-2-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques are commonly used to confirm the structures of synthesized compounds.Scientific Research Applications
Deep Eutectic Solvent Mediated Synthesis
Deep eutectic solvents (DES) have been evaluated for synthesizing a series of methylthiotriazolo[1,5-a]pyrimidines, demonstrating the utility of DES in promoting efficient reactions with high regioselectivity and good yields. This method offers a greener alternative for synthesizing heterocyclic compounds, potentially including those similar to the target compound (Martins et al., 2016).
Fluorescent Probes Development
Polythiophene-based conjugated polymers have been synthesized and shown to exhibit high selectivity and sensitivity toward metal ions in aqueous solutions, indicating the potential of thiazole-containing compounds in developing fluorescent sensors for environmental and biological applications (Guo et al., 2014).
Photochromic and Fluorescence Switching
Hexatriene-type photochromic compounds with thiazole and thiophene derivatives have been studied for their photochromic and fluorescence properties, suggesting applications in materials science for creating stimuli-responsive materials (Taguchi et al., 2011).
Catalytic Applications
Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation and transfer hydrogenation, highlighting the utility of such complexes in catalysis and potentially guiding the development of catalysts involving the target compound (Saleem et al., 2013).
Antimicrobial Activities
Novel series of thiazolidin-4-one derivatives have been synthesized and displayed moderate to good antimicrobial activity, indicating the potential of thiazole and urea derivatives in medicinal chemistry for developing new antimicrobial agents (Shelke et al., 2014).
Future Directions
properties
IUPAC Name |
1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(20-12-11-15-7-3-1-4-8-15)21-13-18-22-17(14-24-18)16-9-5-2-6-10-16/h1,3-4,7-8,14,16H,2,5-6,9-13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSYOWLXVZOMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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